Home > Products > Screening Compounds P18619 > DES(1-methylpiperidinium)-17-oxo vecuronium
DES(1-methylpiperidinium)-17-oxo vecuronium - 18668-29-6

DES(1-methylpiperidinium)-17-oxo vecuronium

Catalog Number: EVT-3460968
CAS Number: 18668-29-6
Molecular Formula: C26H41NO3
Molecular Weight: 415.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vecuronium bromide is a non-depolarizing neuromuscular blocking agent, used clinically as a skeletal muscle relaxant. It belongs to the class of aminosteroid neuromuscular blocking agents. [, , , , , , ]

Overview

DES(1-methylpiperidinium)-17-oxo vecuronium is a synthetic derivative of vecuronium, a neuromuscular blocking agent commonly used in anesthesia to facilitate intubation and provide muscle relaxation during surgery. This compound is characterized by the addition of a 1-methylpiperidinium group and an oxo functional group at the 17 position, which modifies its pharmacological properties compared to the parent compound, vecuronium.

Source

Vecuronium was first introduced in the 1980s and has been widely studied for its effects on neuromuscular transmission. The modification to create DES(1-methylpiperidinium)-17-oxo vecuronium aims to enhance its efficacy and safety profile in clinical settings. Research articles and databases such as PubChem provide detailed chemical information and biological data on this compound .

Classification

DES(1-methylpiperidinium)-17-oxo vecuronium falls under the category of neuromuscular blockers, specifically classified as non-depolarizing agents. These agents work by inhibiting the transmission of nerve impulses to muscles, leading to temporary paralysis during surgical procedures.

Synthesis Analysis

Methods

The synthesis of DES(1-methylpiperidinium)-17-oxo vecuronium involves several chemical reactions that modify the structure of the original vecuronium compound. The process typically includes:

  1. Formation of the 1-methylpiperidinium moiety: This step involves reacting piperidine with methylating agents to introduce the methyl group.
  2. Introduction of the oxo group: This may be achieved through oxidation reactions, where a suitable precursor is oxidized to introduce the carbonyl functionality at the 17 position.
  3. Final coupling reactions: The modified piperidine and vecuronium backbone are coupled together through standard organic synthesis techniques, such as amide bond formation.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are typically employed to monitor the progress of synthesis and confirm the structure of DES(1-methylpiperidinium)-17-oxo vecuronium .

Molecular Structure Analysis

Structure

The molecular formula for DES(1-methylpiperidinium)-17-oxo vecuronium is C34H57N2O4C_{34}H_{57}N_{2}O_{4}. Its structure features a steroid backbone with specific functional groups that enhance its neuromuscular blocking activity.

Data

Key structural data include:

  • Molecular weight: Approximately 553.84 g/mol
  • Functional groups: Includes ketone (oxo) and quaternary ammonium (methylpiperidinium)
Chemical Reactions Analysis

Reactions

DES(1-methylpiperidinium)-17-oxo vecuronium participates in various chemical reactions that are crucial for its function as a neuromuscular blocker:

  1. Binding to Nicotinic Acetylcholine Receptors: The compound competes with acetylcholine for binding sites at the neuromuscular junction, preventing muscle contraction.
  2. Metabolism: It undergoes metabolic transformations in the liver, primarily through hydrolysis and oxidation, which can affect its duration of action.

Technical Details

The pharmacokinetics of DES(1-methylpiperidinium)-17-oxo vecuronium are influenced by these reactions, impacting factors like onset time, duration of action, and recovery profiles after administration .

Mechanism of Action

Process

The mechanism by which DES(1-methylpiperidinium)-17-oxo vecuronium exerts its effects involves:

  1. Competitive Inhibition: It binds competitively to nicotinic receptors on the motor end plate of skeletal muscles.
  2. Prevention of Depolarization: By blocking these receptors, it prevents depolarization of the muscle membrane, leading to muscle relaxation.

Data

Research indicates that modifications in its structure can alter binding affinity and kinetics compared to traditional vecuronium, potentially leading to faster onset times or prolonged effects depending on the specific application .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol.

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored in a cool, dry place.
  • pH Range: Generally stable within a physiological pH range.

Relevant data from stability studies indicate that DES(1-methylpiperidinium)-17-oxo vecuronium retains efficacy under various storage conditions but may degrade under extreme pH or temperature conditions .

Applications

Scientific Uses

DES(1-methylpiperidinium)-17-oxo vecuronium is primarily used in clinical anesthesia settings for:

  • Facilitating Intubation: It provides rapid muscle relaxation for endotracheal intubation.
  • Surgical Procedures: Used during surgeries requiring muscle paralysis for optimal surgical conditions.

Research into its pharmacological profile continues, aiming to determine optimal dosing regimens and potential applications in other medical fields such as intensive care medicine where sedation and muscle relaxation are necessary .

Introduction and Contextual Significance

Role in Neuromuscular Blocking Agent (NMBA) Therapeutics

DES(1-methylpiperidinium)-17-oxo vecuronium (CAS 18668-29-6) is a strategic intermediate in the synthesis and quality control of aminosteroid neuromuscular blocking agents (NMBAs), particularly vecuronium bromide. Its significance stems from its position as a precursor and impurity in the manufacturing pathway of clinically essential NMBAs, which revolutionized surgical muscle relaxation. Historically, NMBAs evolved from crude curare alkaloids used by Indigenous South American hunters to synthetic compounds enabling precise intraoperative paralysis. The isolation of d-tubocurarine in 1942 marked the first standardized NMBA, followed by synthetic aminosteroids like pancuronium and vecuronium in the mid-20th century [4].

This compound embodies a transitional structure between bioactive molecules and detoxification products:

  • Metabolic Relevance: The 17-oxo group results from oxidative metabolism of vecuronium’s acetyl ester, potentially influencing drug duration and clearance [1] [3].
  • Impurity Profiling: As "Vecuronium Bromide Impurity F" per pharmacopeial standards, its quantification ensures drug safety and batch consistency. Regulatory thresholds typically mandate levels below 0.1–0.5% in final formulations [3] [8].
  • Functional Bridging: Retains vecuronium’s core androstane skeleton and piperidine groups but lacks quaternary ammonium charges, enabling studies on charge distribution’s role in NMBA-receptor binding kinetics [6] [8].

Structural Classification within Androstane-Based NMBAs

DES(1-methylpiperidinium)-17-oxo vecuronium (C₂₆H₄₁NO₃, MW 415.6 g/mol) belongs to the aminosteroid NMBA family, characterized by a tetracyclic androstane backbone modified with heterocyclic amine groups. Key structural attributes include:

  • Stereochemical Complexity: The molecule features eight chiral centers (2S,3S,5S,8R,9S,10S,13S,14S) that enforce rigid spatial positioning of functional groups. The 3α-acetate and 2β-piperidine substituents are critical for nicotinic receptor affinity [1] [3].
  • Functional Group Modifications:
  • 17-Ketone: Replaces vecuronium’s 17β-acetoxy group, eliminating a metabolic site and increasing hydrophobicity (logP ≈ 3.8 vs. vecuronium’s 2.1) [1].
  • Tertiary Amine: The des-methylated piperidine (vs. quaternary ammonium in vecuronium) reduces cationic charge, diminishing neuromuscular junction affinity [6].
  • Comparative Structural Landscape:

Table 1: Structural Features of Key Androstane-Based NMBAs

Compound17-Position2-PositionCharge StateMolecular Formula
DES(1-Me-piperidinium)-17-oxo vecuroniumKetoneTertiary piperidineMonocationic*C₂₆H₄₁NO₃
Vecuronium bromideAcetateQuaternary piperidiniumDicationicC₃₄H₅₇BrN₂O₄
Pancuronium bromideAcetateQuaternary piperidiniumDicationicC₃₅H₆₀Br₂N₂O₄
Rocuronium bromideAllyl carboxylateQuaternary morpholiniumMonocationicC₃₂H₅₃BrN₂O₄

* Protonatable at physiological pH [1] [3] [8]

Research Imperatives for Modified Vecuronium Analogs

Synthetic innovation targeting DES(1-methylpiperidinium)-17-oxo vecuronium addresses two imperatives: (1) optimizing vecuronium production, and (2) developing novel analogs with tailored pharmacokinetics.

  • Synthetic Pathway Optimization:
  • Quaternization Challenges: Early routes used methyl bromide in dichloromethane for piperidine N-methylation, but over-quaternization created di-cationic impurities. Modern approaches employ cyclic ether solvents (tetrahydrofuran, 1,4-dioxane) at –20°C to 0°C, improving selectivity to >95% [8].
  • Acetylation Control: Selective 3α-O-acetylation of the 2β,16β-bispiperidinyl androstanediol precursor requires acetic anhydride with catalytic HCl in acetonitrile, achieving >98% regioselectivity versus undesired 17-acetate formation [6].
  • Analog Design Objectives:
  • Metabolic Stability: Fluorination at C16 or C17 aims to block oxidative metabolism while retaining affinity [6].
  • Charge Engineering: Replacing piperidine with morpholine or N-methylpiperazine alters pKa and sterics, impacting onset/duration profiles.
  • Purification Hurdles: Hydrophobicity necessitates reverse-phase chromatography (C18 silica, methanol/water gradients) or crystallization from ethyl acetate/hexane. Residual solvents must be <350 ppm per ICH guidelines [8].

Table 2: Key Synthetic Pathways to Vecuronium Intermediates

Reaction StepReagents/ConditionsYieldCritical Control Parameters
3α-Acetylation of androstanediolAc₂O, HCl (cat.), CH₃CN, 25°C, 4h92%Acid concentration <0.1% to prevent epimerization
Bispiperidine installationPiperidine, CuCl₂, toluene, 110°C, 48h65%Metal scavenging to reduce residual Cu to <10 ppm
N-QuaternizationCH₃Br, THF, –10°C, 12h78%Bromide ion exclusion to prevent diquat formation
17-OxidationPyridinium chlorochromate, CH₂Cl₂, 0°C83%pH stabilization to avoid enolization [6] [8]

Properties

CAS Number

18668-29-6

Product Name

DES(1-methylpiperidinium)-17-oxo vecuronium

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-2-piperidin-1-yl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate

Molecular Formula

C26H41NO3

Molecular Weight

415.6 g/mol

InChI

InChI=1S/C26H41NO3/c1-17(28)30-23-15-18-7-8-19-20-9-10-24(29)25(20,2)12-11-21(19)26(18,3)16-22(23)27-13-5-4-6-14-27/h18-23H,4-16H2,1-3H3/t18-,19-,20-,21-,22-,23-,25-,26-/m0/s1

InChI Key

UXBLBBBSJGPRGX-SSHVMUOYSA-N

SMILES

CC(=O)OC1CC2CCC3C4CCC(=O)C4(CCC3C2(CC1N5CCCCC5)C)C

Canonical SMILES

CC(=O)OC1CC2CCC3C4CCC(=O)C4(CCC3C2(CC1N5CCCCC5)C)C

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2CC[C@H]3[C@@H]4CCC(=O)[C@]4(CC[C@@H]3[C@]2(C[C@@H]1N5CCCCC5)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.